molecular formula C13H8N2O B1320521 6-(4-Formylphenyl)nicotinonitrile CAS No. 851340-81-3

6-(4-Formylphenyl)nicotinonitrile

Cat. No. B1320521
M. Wt: 208.21 g/mol
InChI Key: QHBXHUMKKRNYKM-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)nicotinonitrile is a derivative of nicotinonitrile, which is a compound of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 6-(4-Formylphenyl)nicotinonitrile, they do provide insights into similar compounds that can help us understand the properties and potential applications of the target molecule.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the desired compounds in good quantities. For instance, a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a straightforward method, and its structure was confirmed through spectral and elemental analysis . Another derivative, 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, was prepared using a Heck coupling reaction, demonstrating the versatility of synthetic approaches for these types of compounds .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often confirmed using single crystal studies, which reveal the three-dimensional structure and molecular shape. For example, the crystal structure of a methoxy-phenyl nicotinonitrile derivative was determined, confirming its non-planar structure . Similarly, the optimized geometrical parameters of another derivative were calculated using density functional theory, providing insights into bond lengths, angles, and dihedral angles .

Chemical Reactions Analysis

Nicotinonitrile derivatives exhibit various chemical behaviors that can be analyzed through spectroscopic techniques and theoretical calculations. The UV-visible and fluorescence spectral measurements of these compounds indicate good absorption and emission properties, which are essential for applications in light-emitting materials . Additionally, the molecular electrostatic potential of these compounds can predict reactive sites, such as the nitrogen atom of the nitrile group being prone to electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are characterized by their spectroscopic features and non-linear optical properties. The compounds show solvatochromic effects, changing their spectral properties with solvent polarity, which is a valuable trait for sensing applications . The non-linear optical properties, such as the first-order hyperpolarizability, suggest potential uses in non-linear optical material studies . Furthermore, molecular docking studies indicate that some derivatives may act as potential anticancer agents, highlighting the biological relevance of these molecules .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

  • A study reported the synthesis of compounds derived from nicotinonitrile, including 6-(4-Formylphenyl)nicotinonitrile, which showed significant antiprotozoal activity. These compounds were effective against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential use in treating protozoal infections (Ismail et al., 2003).

Corrosion Inhibition

  • Nicotinonitriles, including 6-(4-Formylphenyl)nicotinonitrile, have been studied as corrosion inhibitors for metals. A study explored their use as green corrosion inhibitors for mild steel in hydrochloric acid. The results showed that these compounds can significantly inhibit corrosion, making them valuable in industrial applications (Singh et al., 2016).

Luminescent Materials

  • Research has been conducted on nicotinonitrile derivatives as potential luminescent materials. A study synthesized a nicotinonitrile derivative and found that it exhibited good absorption and fluorescence properties, suggesting its application in light-emitting devices (Ahipa et al., 2014).

Antimicrobial Activities

  • Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial activities. A study reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives from nicotinonitrile and their antibacterial and antifungal activities (Behalo, 2008).

Antioxidant Evaluation

  • The antioxidant properties of some nicotinonitriles were evaluated in a study. This research couldprovide insights into the development of new antioxidants for various applications (Gouda et al., 2016).

Antimycobacterial Agents

  • A study developed a series of benzonitrile/nicotinonitrile-based s-triazines and tested them for in vitro antimycobacterial activity against Mycobacterium tuberculosis. This research indicates potential use in developing new treatments for tuberculosis (Patel et al., 2014).

Dye-Sensitized Solar Cells (DSSCs)

  • Nicotinonitrile derivatives have been explored as co-sensitizers in dye-sensitized solar cells. A study synthesized a new derivative and found improved efficiency when used in DSSCs, highlighting its potential in renewable energy applications (Hemavathi et al., 2019).

Antineoplastic Agents

  • Nicotinonitrile derivatives have been used as scaffolds for developing antineoplastic agents. A study synthesized new compounds from nicotinonitrile derivatives and evaluated their cytotoxic activities against various cancer cell lines, showing potential in cancer treatment (El‐sayed et al., 2021).

Synthesis of NLO Materials

  • A study focused on synthesizing nicotinonitrile derivatives as new non-linear optical (NLO) materials, highlighting their potential in optical and photonic applications (Raghukumar et al., 2003).

Safety And Hazards

While specific safety data for 6-(4-Formylphenyl)nicotinonitrile is not available in the search results, general precautions for handling chemicals should be followed. These include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBXHUMKKRNYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594703
Record name 6-(4-Formylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Formylphenyl)nicotinonitrile

CAS RN

851340-81-3
Record name 6-(4-Formylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Ismail, A Batista-Parra, Y Miao, WD Wilson… - Bioorganic & medicinal …, 2005 - Elsevier
A series of near-linear biphenyl benzimidazole diamidines 5a–h were synthesized from their respective diamidoximes (4a–h), through the bis-O-acetoxyamidoxime, followed by …
Number of citations: 76 www.sciencedirect.com

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